(2s)-3-[(R)-[(1s)-1-Amino-3-Phenylpropyl](Hydroxy)phosphoryl]-2-Benzylpropanoic Acid
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Overview
Description
(2S)-3-®-[(1S)-1-amino-3-phenylpropylphosphoryl]-2-benzylpropanoic acid: is an organic compound belonging to the class of phenylpropanoic acids. This compound is characterized by a benzene ring conjugated to a propanoic acid structure, with additional functional groups that contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-®-[(1S)-1-amino-3-phenylpropylphosphoryl]-2-benzylpropanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the benzylpropanoic acid backbone, followed by the introduction of the amino and phosphoryl groups. Common reagents used in these reactions include benzyl bromide, phenylalanine, and phosphoryl chloride. The reaction conditions often require controlled temperatures and pH levels to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and yield of the compound while maintaining the necessary purity standards. The use of catalysts and optimized reaction conditions are crucial in industrial settings to minimize by-products and maximize output .
Chemical Reactions Analysis
Types of Reactions
(2S)-3-®-[(1S)-1-amino-3-phenylpropylphosphoryl]-2-benzylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, amides, and phosphine oxides. These products retain the core structure of the compound while exhibiting different chemical properties .
Scientific Research Applications
Chemistry
In chemistry, (2S)-3-®-[(1S)-1-amino-3-phenylpropylphosphoryl]-2-benzylpropanoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds .
Biology
Biologically, this compound is studied for its potential interactions with enzymes and proteins. It serves as a model compound for understanding enzyme-substrate interactions and the effects of phosphorylation on biological activity .
Medicine
In medicine, research focuses on the compound’s potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation .
Industry
Industrially, the compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
The mechanism of action of (2S)-3-®-[(1S)-1-amino-3-phenylpropylphosphoryl]-2-benzylpropanoic acid involves its interaction with specific molecular targets, such as enzymes. The compound’s phosphoryl group can mimic natural substrates, allowing it to bind to enzyme active sites and modulate their activity. This interaction can lead to the inhibition or activation of enzymatic processes, depending on the specific enzyme and context .
Comparison with Similar Compounds
Similar Compounds
Phenylpropanoic acid: Shares the benzene ring and propanoic acid structure but lacks the additional functional groups.
Phosphine oxides: Contain the phosphoryl group but differ in the overall structure.
Amino acids: Share the amino group but have different side chains and overall structures.
Uniqueness
(2S)-3-®-[(1S)-1-amino-3-phenylpropylphosphoryl]-2-benzylpropanoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C19H24NO4P |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
(2S)-2-[[[(1S)-1-amino-3-phenylpropyl]-hydroxyphosphoryl]methyl]-3-phenylpropanoic acid |
InChI |
InChI=1S/C19H24NO4P/c20-18(12-11-15-7-3-1-4-8-15)25(23,24)14-17(19(21)22)13-16-9-5-2-6-10-16/h1-10,17-18H,11-14,20H2,(H,21,22)(H,23,24)/t17-,18+/m1/s1 |
InChI Key |
QELOIXSGJMIHBZ-MSOLQXFVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@@H](N)P(=O)(C[C@@H](CC2=CC=CC=C2)C(=O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CCC(N)P(=O)(CC(CC2=CC=CC=C2)C(=O)O)O |
Origin of Product |
United States |
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